3-Methylpyridine

Description

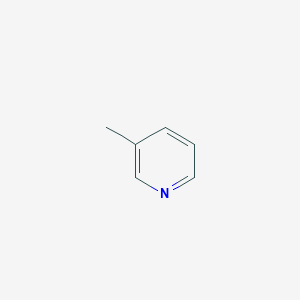

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N, Array | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021897 | |

| Record name | 3-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c. | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |

| Record name | 3-Picoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

108-99-6 | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B083J4KF7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-0.9 °F (NTP, 1992), -18.1 °C, -18 °C | |

| Record name | BETA-PICOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7466 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylpyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Structure of 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine, also commonly known as 3-picoline or β-picoline, is an organic aromatic heterocyclic compound with the chemical formula C₆H₇N.[1][2][3] It is a colorless to light yellow liquid with a characteristic sweetish, yet unpleasant, pyridine-like odor.[2] As one of the three isomers of methylpyridine, the methyl group is substituted at the third position of the pyridine ring.[2] This structural arrangement significantly influences its chemical and physical properties, making it a crucial intermediate and building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] Notably, it serves as a key precursor in the production of niacin (Vitamin B3) and the insecticide chlorpyrifos.[3][4] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and relevant biological context of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N | [1] |

| Molecular Weight | 93.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Sweetish, unpleasant, pyridine-like | [2] |

| Density | 0.957 g/mL at 25 °C | [1] |

| Melting Point | -19 °C | [1] |

| Boiling Point | 144 °C | [1] |

| Flash Point | 37 °C (closed cup) | [5] |

| Solubility | Miscible in water, alcohol, and ether | [2] |

| pKa | 5.63 | [6] |

| CAS Number | 108-99-6 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), ~7.1 (m, 1H, H-5), ~7.4 (m, 1H, H-4), ~8.4 (m, 2H, H-2, H-6) | [5] |

| ¹³C NMR (CDCl₃) | δ ~18.5 (CH₃), ~123.0 (C-5), ~133.0 (C-3), ~137.0 (C-4), ~147.0 (C-6), ~150.0 (C-2) | [7][8] |

| FT-IR (neat) | Major peaks around 3050-2900 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C and C=N stretch), 700-800 cm⁻¹ (C-H bend) | [9][10][11] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 93, significant fragments at m/z = 92, 66, 65, 39 | [12][13][14] |

Molecular Structure

Synthesis and Experimental Protocols

Industrial Synthesis

The primary industrial synthesis of this compound involves the gas-phase reaction of acrolein with ammonia over a heterogeneous catalyst.[3] This reaction is typically carried out at elevated temperatures. A variation of this process involves the reaction of acrolein, propionaldehyde, and ammonia, which provides better control over the product distribution.[3]

A logical workflow for a common industrial synthesis approach is depicted below.

References

- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 99 108-99-6 [sigmaaldrich.com]

- 6. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]

- 9. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]

- 10. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 14. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Picoline

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Picoline (3-methylpyridine). It details the timeline of its initial isolation and characterization and describes the foundational synthetic methodologies developed for its preparation. The document includes structured data tables for quantitative comparison, detailed experimental protocols from notable synthesis routes, and visualizations of key historical pathways.

Discovery and Structural Elucidation

The history of 3-picoline is intertwined with the broader investigation of pyridine and its derivatives, which were initially isolated from natural sources like coal tar and bone oil.

Initial Isolation and Naming

The discovery timeline began with the isolation of a mixture of pyridine bases.

-

1826: German chemist Otto Unverdorben first obtained an impure mixture of picolines through the pyrolysis (dry distillation) of bones. He named the substance "Odorin" due to its potent, unpleasant smell.[1]

-

1849: Scottish chemist Thomas Anderson prepared picoline in a pure form from both coal tar and bone pyrolysis.[1] Anderson coined the name "picoline" by combining the Latin words pix (tar) and oleum (oil), reflecting its source.[1]

Synthesis and Isomer Identification

The mid-to-late 19th century saw the first chemical syntheses and the crucial realization that "picoline" was a mixture of isomers.

-

1870: Adolf von Baeyer achieved the first laboratory synthesis of picoline through two different methods: the dry distillation of acrolein-ammonia and by heating 1,2,3-tribromopropane with ammonia in ethanol.[1]

-

1871: The speculation that picoline was a methyl-substituted pyridine was put forth by James Dewar.[1]

-

1879: Austrian chemist Hugo Weidel successfully isolated the three distinct isomers of picoline from the mixture. He designated them α-picoline (2-methylpyridine), β-picoline (this compound), and γ-picoline (4-methylpyridine).[1]

Structural Confirmation

The final confirmation of β-picoline as this compound came from oxidative degradation studies.

-

Weidel demonstrated that the oxidation of β-picoline with potassium permanganate yielded nicotinic acid (pyridine-3-carboxylic acid).[1]

-

1883: The definitive structure was established by Zdenko Hans Skraup and Albert Cobenzl. They synthesized nicotinic acid by oxidizing β-naphthoquinoline and, by recognizing its identity with Weidel's oxidation product, confirmed that β-picoline was indeed this compound.[1]

Historical Synthesis and Isolation Methods

Early methods for obtaining 3-picoline were centered on isolation from coal tar and foundational condensation reactions.

Isolation from Coal Tar

The primary historical source of 3-picoline was coal tar, a byproduct of coke production from coal.[1] The basic fraction of coal tar contains a mixture of pyridine and its alkylated derivatives, including the three picoline isomers.

The general workflow for isolation involves several physical separation steps:

-

Fractional Distillation of Coal Tar: Coal tar is distilled to separate it into different fractions based on boiling points. The fraction containing pyridine bases is collected.

-

Acid Extraction: The basic pyridine compounds are extracted from the tar oil fraction using an aqueous acid solution (e.g., sulfuric acid), forming water-soluble ammonium salts.

-

Neutralization: The acidic solution is neutralized with a base (e.g., sodium hydroxide) to liberate the free pyridine bases.

-

Separation and Final Distillation: The liberated organic base layer is separated and subjected to careful fractional distillation to separate pyridine, 2-picoline, 3-picoline, and 4-picoline based on their different boiling points.

Aldehyde-Ammonia Condensation (Chichibabin-Type Synthesis)

The most significant and enduring historical synthesis method is the vapor-phase condensation of aldehydes with ammonia, a pathway that forms the basis of modern industrial production.[2][3] This approach, broadly related to the Chichibabin pyridine synthesis, constructs the pyridine ring from simple aliphatic precursors.

The reaction typically involves acetaldehyde and formaldehyde reacting with ammonia over a solid acid catalyst at high temperatures.[3] Acrolein can also be used as a key precursor, often formed in situ from acetaldehyde and formaldehyde.[3][4]

Experimental Protocols and Data

While detailed protocols from the 19th century are scarce, modern adaptations based on historical principles are well-documented in patent literature. The following protocol is representative of a liquid-phase aldehyde-ammonia condensation.

Representative Liquid-Phase Synthesis of 3-Picoline

This method is based on the process described by Grayson and Dinkel and later optimized.[5] It involves the reaction of formaldehyde, paraldehyde (a trimer of acetaldehyde), ammonia, and acetic acid under high pressure.

Experimental Protocol:

-

Reactor Setup: A high-pressure continuous reactor is charged with an initial mixture of aqueous ammonia (25 wt%) and acetic acid.

-

Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the target reaction temperature of 278 °C, maintaining a pressure of 100 bar.

-

Continuous Feed: The aqueous ammonia/acetic acid solution is continuously fed into the reactor at a rate of 15.6 kg/h .

-

Reagent Addition: Simultaneously, paraldehyde (13 kg/h ) and an aqueous formalin solution (37.4 wt%, 26.8 kg/h ) are added continuously via separate high-pressure pumps.

-

Reaction: The reaction mixture is maintained at 278 °C and 100 bar with a residence time of 20 minutes.

-

Product Collection and Analysis: The crude solution exiting the reactor is collected and analyzed by gas chromatography to determine the yield of 3-picoline and major by-products.

Quantitative Data Summary

The following tables summarize key physical properties of picoline isomers and representative yield data from the described liquid-phase synthesis.

Table 1: Physical Properties of Picoline Isomers

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |

| 2-Picoline (α) | 2-methylpyridine | 129.4 | -66.7 |

| 3-Picoline (β) | This compound | 144 | -18 |

| 4-Picoline (γ) | 4-methylpyridine | 145.4 | 3.6 |

| Data sourced from reference[1] |

Table 2: Representative Yield Data for Liquid-Phase Synthesis [5]

| Parameter | Value |

| Reaction Temperature | 278 °C |

| Reaction Pressure | 100 bar |

| Residence Time | 20 minutes |

| 3-Picoline Yield (based on formaldehyde) | 64.6% |

| 3-Ethylpyridine Yield (by-product) | 3.5% |

References

The Biological Significance of 3-Methylpyridine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the burgeoning role of 3-methylpyridine derivatives in drug discovery and development, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document synthesizes current research on the anticancer, antibacterial, and neuroprotective activities of these versatile compounds, presenting quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway diagrams.

The this compound (or 3-picoline) scaffold is a fundamental structure in numerous biologically active compounds, driving significant interest in its derivatization for therapeutic applications.[1][2] As a precursor to various pharmaceuticals and agrochemicals, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and neuroprotective effects.[3][4][5] This guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of promising this compound derivatives.

Anticancer Activity of this compound Derivatives

A growing body of evidence highlights the potential of this compound derivatives as effective anticancer agents.[3][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting potency comparable to or exceeding that of established chemotherapy drugs.[3][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7h | MCF-7 (Breast) | 1.89 ± 0.08 | [3] |

| 8f | MCF-7 (Breast) | 1.69 ± 0.07 | [3] |

| 10 | MCF-7 (Breast) | 2.13 ± 0.09 | [3] |

| 7g | MCF-7 (Breast) | 1.92 ± 0.08 | [3] |

| 9d | MCF-7 (Breast) | 2.05 ± 0.08 | [3] |

| 8c | MCF-7 (Breast) | 3.74 ± 0.15 | [3] |

| 7f | MCF-7 (Breast) | 3.98 ± 0.16 | [3] |

| 5c | HEPG2 (Liver) | 1.46 | [6] |

| 5d | HEPG2 (Liver) | 7.08 | [6] |

| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |

| 18 | HT-29 (Colon) | 10.11 ± 0.70 | [7] |

| 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [7] |

| 11 | MCF-7 (Breast) | 18.34 ± 1.22 | [7] |

Mechanism of Action: PIM-1 Kinase Inhibition

Several potent anticancer 3-cyanopyridine derivatives have been identified as inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and proliferation.[3][8] Inhibition of PIM-1 kinase by these derivatives can lead to cell cycle arrest and apoptosis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HEPG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity of this compound Derivatives

This compound derivatives have also emerged as a promising class of antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9][10] The structural versatility of the pyridine ring allows for modifications that can enhance antibacterial potency and spectrum.

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus (MRSA) | 0.98 - 3.9 | [10] |

| Compound 21d | Streptococcus pneumoniae (ATCC 49619) | 0.5 (MBIC) | [11] |

| Compound 7j | Gram-positive bacteria | 0.25 | [12] |

| Compound 21c | Multi-drug resistant strains | 0.25 | [13] |

| Compound 23h | Multi-drug resistant strains | 0.25 | [13] |

| Compound 195 | Bacteria | 0.5 | [13] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [14] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [14] |

MBIC: Minimum Biofilm Inhibitory Concentration

Proposed Mechanism of Action: Bacterial Membrane Disruption

Some 3-alkyl-pyridine derivatives have been shown to exert their antibacterial effect by damaging the bacterial membrane, leading to cell lysis.[10] This mechanism of action is advantageous as it can have a rapid bactericidal effect and may be less prone to the development of resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Neuroprotective Effects of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases.[15][16][17] These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and glutamate-induced excitotoxicity.[18]

Quantitative Neuroprotective Activity Data

The following table summarizes the neuroprotective effects of selected 1,4-dihydropyridine derivatives, a class that can be derived from this compound precursors, in cellular models of neurodegeneration.

| Compound ID | Assay | Result | Reference |

| 4g | Neuroprotection against tau hyperphosphorylation | 77.9% protection | [15] |

| 4b | Neuroprotection against oxidative stress | 84.3% cell viability | [15] |

| 4a-l | RNS Scavenging | IC50: 17.1 - 25.2 µM | [15] |

| LA1011 | In vivo (APPxPS1 mouse model) | Improved spatial learning and memory | [17] |

Mechanism of Action: Modulation of Neuroinflammatory and Apoptotic Pathways

The neuroprotective effects of this compound derivatives are often attributed to their ability to modulate multiple signaling pathways involved in neuronal survival and death.[16][19] This can include scavenging of reactive oxygen and nitrogen species (ROS/RNS), inhibition of pro-inflammatory cytokines, and modulation of apoptotic pathways.[15][18]

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

This protocol describes a common in vitro assay to evaluate the neuroprotective effect of compounds against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line like SH-SY5Y.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

Hydrogen peroxide (H2O2)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

Procedure:

-

Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated for 5-7 days with retinoic acid (10 µM).

-

Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 24 hours.

-

Oxidative Insult: After pre-treatment, expose the cells to a toxic concentration of H2O2 (e.g., 100-200 µM) for a further 24 hours. A control group without H2O2 should be included.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer experimental protocol.

-

Data Analysis: Calculate the percentage of cell viability in the presence of the compound and H2O2 relative to the control cells (no compound, no H2O2). An increase in cell viability compared to cells treated with H2O2 alone indicates a neuroprotective effect.

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The diverse biological activities, including potent anticancer, antibacterial, and neuroprotective effects, underscore their potential for the development of novel therapeutics. The information presented in this guide, including the compiled quantitative data, detailed experimental protocols, and elucidated signaling pathways, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in translating these promising findings into clinical applications.

References

- 1. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Biodegradation of 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine, also known as 3-picoline, is a heterocyclic aromatic compound utilized in the synthesis of various pharmaceuticals and agricultural chemicals.[1] Its presence in industrial wastewater and potential for environmental release necessitates a thorough understanding of its fate and behavior in various environmental compartments. This technical guide provides a comprehensive overview of the environmental fate and biodegradation of this compound, consolidating key data on its physicochemical properties, abiotic degradation processes, and microbial degradation pathways. Detailed experimental protocols from pivotal studies are presented to aid in the replication and advancement of research in this field. Furthermore, visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Physicochemical Properties of this compound

A compound's environmental transport and distribution are largely governed by its physical and chemical properties. This compound is a colorless to light yellow liquid with a characteristic sweetish odor.[2][3] It is miscible with water and soluble in many organic solvents.[2][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H7N | [1][2] |

| Molecular Weight | 93.13 g/mol | [1][2] |

| CAS Number | 108-99-6 | [2] |

| Melting Point | -19 °C | [1][2][5] |

| Boiling Point | 144 °C | [1][2][5] |

| Density | 0.957 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 6.05 mmHg at 25 °C | [3] |

| Water Solubility | Miscible | [1][2] |

| logP (Octanol-Water Partition Coefficient) | 1.2 | [3] |

| pKa (dissociation constant) | 5.63 at 25 °C | [3][6] |

| Henry's Law Constant | 7.73 x 10⁻⁶ atm-m³/mol | [3] |

Environmental Fate

The environmental fate of this compound is influenced by a combination of transport and degradation processes, including volatilization, sorption, and abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation processes for this compound include photodegradation and hydrolysis.

-

Photodegradation: The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is 2.30 x 10⁻¹² cm³/molecule-sec at 25 °C.[3] This corresponds to an atmospheric half-life of about 7 days.[3] Direct photolysis in sunlight is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[3]

-

Hydrolysis: this compound is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions.[3]

-

Supercritical Water Oxidation (SCWO): In engineered systems, SCWO has been shown to be effective in destroying this compound.[7] Using hydrogen peroxide as the oxidant at 25 MPa and temperatures between 425-525 °C, total organic carbon (TOC) removal of ≥ 97.5% was achieved at 525 °C and a residence time of 14 seconds.[7]

Environmental Transport

-

Volatilization: With a Henry's Law constant of 7.73 x 10⁻⁶ atm-m³/mol, this compound is expected to volatilize from water surfaces.[3] The estimated volatilization half-life from a model river is 5 days, and from a model lake is 37 days.[3] Volatilization from moist and dry soil surfaces may also occur.[3]

-

Sorption: The behavior of this compound in soil is influenced by its pKa of 5.63, which indicates it will partially exist in a protonated form in acidic environments.[3] The sorption of its structural isomer, 2-methylpyridine, has been shown to be pH-dependent, with the lowest adsorption occurring for the non-ionized form.[3]

Biodegradation

The primary mechanism for the removal of this compound from the environment is microbial degradation. Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and nitrogen. The rate and extent of biodegradation are highly dependent on environmental conditions.

Aerobic Biodegradation

Under aerobic conditions, this compound can be readily biodegraded. In a study using contaminated soil, complete biodegradation was observed within 2 weeks.[3] However, another study using an Aeric Ochraqualf soil with yeast extract showed less than 1% mineralization over 30 days, highlighting the influence of microbial populations and nutrient availability.[8]

Several bacterial genera, including Gordonia and Pseudomonas, have been shown to degrade this compound.[9][10]

Anaerobic Biodegradation

The biodegradation of this compound under anaerobic conditions is generally slower and more variable.

-

Sulfate-Reducing Conditions: In subsurface soil contaminated with pyridine derivatives, complete biodegradation of this compound occurred within 3 months under sulfate-reducing conditions.[3] In contrast, only 40% was biodegraded in the surface soil under the same conditions over the same period.[3] In sulfidogenic estuarine sediments, no significant biodegradation was observed over 200 days.[3]

-

Denitrifying Conditions: Under denitrifying conditions, this compound was not biodegraded in subsurface soil but was removed by 60-65% over 3 months in the surface soil.[3]

-

Wastewater Sludge: An anaerobic biodegradation study using sludge from a wastewater treatment plant digester indicated poor biodegradability of this compound.[3]

Table 2: Summary of this compound Biodegradation Studies

| Microorganism/System | Conditions | Degradation Extent/Rate | Reference(s) |

| Polluted Soil (surface and subsurface) | Aerobic | Complete biodegradation within 2 weeks | [3] |

| Polluted Subsurface Soil | Sulfate-Reducing | Complete biodegradation in 3 months | [3] |

| Polluted Surface Soil | Sulfate-Reducing | 40% biodegradation in 3 months | [3] |

| Polluted Surface Soil | Denitrifying | 60-65% removal in 3 months | [3] |

| Polluted Subsurface Soil | Denitrifying | No biodegradation | [3] |

| Sulfidogenic Estuarine Sediments | Anaerobic | No biodegradation over 200 days | [3] |

| Wastewater Treatment Plant Sludge | Anaerobic | Poor biodegradability | [3] |

| Gordonia nitida LE31 | Aerobic, minimal salts medium | Degraded 1 mM in 43 hours | [9] |

| Pseudomonas sp. strain KM3 | Aerobic | Degraded via oxidation of the methyl group | [9] |

Biodegradation Pathways

Two primary initial metabolic pathways for the biodegradation of this compound have been elucidated: oxidation of the methyl group and cleavage of the pyridine ring.

Pathway 1: Oxidation of the Methyl Group

This pathway is initiated by the oxidation of the methyl group. This mechanism was observed in Pseudomonas sp. strain KM3.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound 99 108-99-6 [sigmaaldrich.com]

- 6. Showing Compound this compound (FDB004416) - FooDB [foodb.ca]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. echemi.com [echemi.com]

- 9. Degradation of this compound and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 3-Methylpyridine in Organic Chemistry

Abstract

This compound, commonly known as 3-picoline, is a foundational heterocyclic compound in organic chemistry.[1][2] As a substituted pyridine, its unique structural characteristics—a weakly basic nitrogen atom within an aromatic ring and a reactive methyl group at the meta-position—confer a versatile reactivity profile.[3] This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and core reactivity. It further details its pivotal role as a precursor in the synthesis of vital agrochemicals and pharmaceuticals, supported by specific experimental protocols and reaction pathway visualizations.[1][2]

Introduction

This compound is an organic compound with the chemical formula C₆H₇N.[3] It is one of three positional isomers of methylpyridine, distinguished by the methyl group's attachment to the third carbon of the pyridine ring.[3][4] This colorless liquid possesses a characteristic strong odor and is miscible with water and many organic solvents.[3][4] Its significance in the chemical industry is substantial, primarily serving as a key intermediate for producing high-value derivatives.[5] The global market for 3-methylpyridines was valued at approximately USD 1.2 billion in 2023, driven by increasing demand from the pharmaceutical and agrochemical sectors.[6] Notably, it is a critical starting material for the synthesis of the insecticide Chlorpyrifos and Vitamin B3 (Niacin).[4][6]

Synthesis of this compound

The industrial production of this compound is achieved through several established synthetic routes, typically involving the cyclization of aldehydes and ammonia.

-

From Acrolein and Ammonia: The primary industrial method involves the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide-based catalyst. This multi-step process culminates in cyclization to form the pyridine ring. A significant co-product is pyridine, which results from the demethylation of this compound.[4]

-

From Acrolein, Propionaldehyde, and Ammonia: To achieve better control over the product distribution and minimize the formation of pyridine, a modified route utilizes acrolein, propionaldehyde, and ammonia.[4]

-

Chichibabin Pyridine Synthesis: this compound can also be obtained as a co-product during the synthesis of pyridine from acetaldehyde, formaldehyde, and ammonia via the Chichibabin reaction.[4]

-

From 2-Methyl-1,5-diaminopentane: An alternative method involves the catalytic dehydrogenation and cyclization of 2-methyl-1,5-diaminopentane at temperatures between 200 and 400°C, often using a palladium-containing catalyst.[7] This process liberates ammonia and forms the aromatic pyridine system.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dataintelo.com [dataintelo.com]

- 7. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]

From 3-Methylpyridine to Niacin: A Technical Guide to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Niacin (nicotinic acid or vitamin B3) is a vital nutrient and a key precursor in the pharmaceutical and chemical industries. Its synthesis from 3-methylpyridine (3-picoline) is a commercially significant process, offering several synthetic routes. This technical guide provides a comprehensive overview of the primary methods for niacin synthesis from this compound, detailing experimental protocols, quantitative data, and process workflows to support research and development in this field.

Synthetic Pathways Overview

The conversion of this compound to niacin is predominantly achieved through two major pathways:

-

Route 1: Ammoxidation to 3-Cyanopyridine followed by Hydrolysis. This is a widely used industrial method. The first step involves the vapor-phase ammoxidation of this compound to produce 3-cyanopyridine. The subsequent step is the hydrolysis of the nitrile group to a carboxylic acid, yielding niacin. This hydrolysis can also produce niacinamide.

-

Route 2: Direct Oxidation of this compound. This pathway involves the direct conversion of the methyl group of this compound to a carboxylic acid group in a single step. This can be performed in either the liquid or gas phase using various oxidizing agents and catalysts.

This guide will delve into the technical details of both routes, providing specific experimental conditions and performance data.

Route 1: Ammoxidation of this compound and Subsequent Hydrolysis

This two-step process is a cornerstone of industrial niacin production.[1][2]

Step 1: Ammoxidation of this compound to 3-Cyanopyridine

The ammoxidation of this compound is a gas-phase catalytic reaction where this compound reacts with ammonia and oxygen (typically from the air) at elevated temperatures.[3][4] The general reaction is:

CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[5]

Vanadium-based catalysts are frequently employed for this transformation, often supported on materials like titania or silica.[3]

Experimental Protocol: Gas-Phase Ammoxidation (Industrial Example)

A typical industrial process involves the following steps[6]:

-

Feed Preparation: Gaseous this compound, ammonia, and air are preheated. The molar ratio of the reactants is a critical parameter, with typical ranges being 1:1.5-1.8:2.5-3.0 (this compound:ammonia:oxygen).[6]

-

Catalytic Reaction: The preheated gas mixture is fed into a fixed-bed or fluidized-bed reactor containing the catalyst.[5] Common catalysts include V₂O₅-TiO₂-MoO₃ supported on SiO₂.[6] The reaction is highly exothermic and the temperature is maintained in the range of 365-370°C.[6]

-

Product Separation: The reactor effluent, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is passed through absorption towers to separate the product.[6]

-

Purification: The crude 3-cyanopyridine is then purified, typically by extraction and distillation.[1][3]

Quantitative Data for Ammoxidation of this compound

| Catalyst | Support | Temperature (°C) | Conversion of this compound (%) | Yield of 3-Cyanopyridine (%) | Reference |

| Molybdenum-based | Silica gel | 380 | 99 | 95 | [5] |

| V₂O₅ | - | - | 89.3 | 83.5 | [5] |

| V₂O₅, MoO₃, ZrO₂, TiO₂ | - | 340 | 95 | - | [5] |

| V₂O₅, TiO₂, Mo₂O₃ | SiO₂ | 365-370 | - | >90 | [6] |

Step 2: Hydrolysis of 3-Cyanopyridine to Niacin

The hydrolysis of 3-cyanopyridine can be performed under acidic, basic, or enzymatic conditions to yield niacin or its amide, niacinamide.[3]

Experimental Protocol: Alkaline Hydrolysis of 3-Cyanopyridine

This protocol describes a laboratory-scale synthesis of niacinamide and co-production of niacin[1]:

-

Reaction Setup: In a 500 mL three-neck flask equipped with a stirrer, add 80g of 3-cyanopyridine and 160g of deionized water.

-

Initial Heating and Base Addition: Heat the mixture to 40°C and add 30g of 48% sodium hydroxide solution at once.

-

Reaction Progression: Stir the mixture and heat to 50°C for 30 minutes, then increase the temperature to 80°C and maintain for 6 hours.

-

Crystallization of Niacinamide: After the reaction is complete, cool the mixture. When the temperature reaches 60°C, add seed crystals and continue stirring at this temperature for 2 hours.

-

Isolation of Niacinamide: Cool the mixture to 5°C and filter the precipitate. Wash the filter cake with 30g of water, drain, and dry to obtain niacinamide.

-

Niacin Production from Mother Liquor: The mother liquor, which contains sodium nicotinate, can be acidified to a pH of 3-4 to precipitate niacin, which is then isolated by filtration and recrystallization.

Quantitative Data for Hydrolysis of 3-Cyanopyridine

| Hydrolysis Agent | Catalyst | Temperature (°C) | Product | Conversion/Yield | Reference |

| NaOH (48%) | - | 80 | Niacinamide | 100% conversion of 3-cyanopyridine | [1] |

| 10% NaOH or KOH | - | 190 | Niacin | High purity after ion exchange | [5] |

| 5% NaOH | MnO₂ | 85-100 | Niacin | - | [5] |

Route 2: Direct Oxidation of this compound to Niacin

Direct oxidation offers a more atom-economical route to niacin by avoiding the intermediate nitrile step. This can be achieved through various catalytic systems in the liquid or gas phase.

Liquid-Phase Oxidation with Hydrogen Peroxide

A greener approach to niacin synthesis involves the use of hydrogen peroxide as an oxidant in the presence of a heterogeneous catalyst.[7]

Experimental Protocol: Liquid-Phase Oxidation using a Cu-based Zeolite Catalyst [7]

-

Catalyst Preparation (10% Cu/13X): A specific amount of CuSO₄·5H₂O is dissolved in deionized water. 13X zeolite is added to the solution, and the mixture is stirred, followed by drying and calcination.

-

Reaction Setup: In a 50 mL double-necked round-bottom flask equipped with a condenser, add 100 mg of the prepared catalyst, 10 mL of acetonitrile, and 10.7 mmol of this compound.

-

Reaction Execution: Heat the mixture to 70°C with stirring. Add a 30% aqueous solution of hydrogen peroxide dropwise. The molar ratio of H₂O₂ to this compound is typically around 13:1.

-

Reaction Monitoring and Work-up: The reaction is monitored by HPLC. After completion (typically 8 hours), the mixture is cooled to room temperature, and the solid catalyst is separated by centrifugation. The liquid phase containing niacin is then further processed for product isolation.

Quantitative Data for Direct Liquid-Phase Oxidation of this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion of this compound (%) | Yield of Niacin (%) | Reference |

| 10% Cu/13X | 30% H₂O₂ | Acetonitrile | 70 | 83.6 | 57.7 | [7] |

| Ag/Mn₃O₄ | 50% H₂O₂ | - | - | - | - | [8] |

| Co(OAc)₂/Mn(OAc)₂/Bromides | O₂ | Acetic Acid | 210 | 93.7 | 99 (selectivity) | [5] |

Gas-Phase Oxidation

Direct gas-phase oxidation of this compound with air or oxygen over a solid catalyst is another viable route.

Experimental Protocol: Gas-Phase Oxidation (General)

The general procedure is similar to ammoxidation but without the addition of ammonia[5]:

-

Feed: A mixture of this compound, air (or oxygen-enriched air), and often steam is used.

-

Catalyst: Vanadium-titanium oxide-based catalysts are commonly employed.

-

Reaction Conditions: The reaction is carried out at temperatures ranging from 250-290°C.

-

Product Recovery: The gaseous product stream is cooled to condense and crystallize the niacin.

Quantitative Data for Direct Gas-Phase Oxidation of this compound

| Catalyst | Temperature (°C) | Conversion of this compound (%) | Selectivity to Niacin (%) | Reference |

| TiO₂, V₂O₅, Sb₂O₃ | 250-290 | ~95 | 91 | [9] |

Process and Reaction Diagrams

To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways (Reaction Mechanisms)

Caption: Overview of the two main synthetic routes to niacin from this compound.

Experimental Workflow: Ammoxidation and Hydrolysis

Caption: Experimental workflow for the synthesis of niacin via ammoxidation and hydrolysis.

Experimental Workflow: Direct Liquid-Phase Oxidation

Caption: Experimental workflow for the direct liquid-phase oxidation of this compound to niacin.

Analytical Methods for Reaction Monitoring and Product Analysis

Accurate monitoring of the reaction progress and characterization of the final product are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

HPLC Method for Niacin and Related Compounds

-

Column: A C18 reversed-phase column is commonly used.[9]

-

Mobile Phase: A simple gradient mobile phase of water, acetonitrile, and a buffer like sulfuric acid is effective.[9]

-

Detection: UV detection at around 250-261 nm is suitable for quantifying niacin and its precursors.[4][9]

-

Sample Preparation: For reaction monitoring, a small aliquot of the reaction mixture is diluted, filtered, and injected into the HPLC system. For final product analysis, the purified niacin is dissolved in a suitable solvent.[7][10]

GC-MS Method for 3-Cyanopyridine and Niacin

-

Column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms), is often used.[11]

-

Carrier Gas: Helium is the standard carrier gas.[11]

-

Ionization: Electron ionization (EI) at 70 eV is typical.[11]

-